molecular formula C21H17BrF3N B13783003 Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-

Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-

Cat. No.: B13783003
M. Wt: 420.3 g/mol
InChI Key: GZHPXCRNPXBJLM-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)- is a tertiary amine derivative of benzenemethanamine. Its structure includes:

  • A central benzene ring substituted with 3-bromo and 5-(trifluoromethyl) groups.
  • A phenylmethyl (benzyl) group and a 3-bromo-5-(trifluoromethyl)phenyl group attached to the nitrogen atom.

Properties

Molecular Formula

C21H17BrF3N

Molecular Weight

420.3 g/mol

IUPAC Name

N,N-dibenzyl-3-bromo-5-(trifluoromethyl)aniline

InChI

InChI=1S/C21H17BrF3N/c22-19-11-18(21(23,24)25)12-20(13-19)26(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

GZHPXCRNPXBJLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC(=C3)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Preparation of 3-Bromo-5-(trifluoromethyl)aniline Intermediate

A critical precursor is 3-bromo-5-(trifluoromethyl)aniline , which can be synthesized via a multi-step process involving nitration, acetylation, deacetylation, deamination, and reduction, as described in Chinese patent CN101168510A (2006):

Step Reaction Type Reagents/Conditions Notes
1 Acetylation 4-bromo-2-trifluorotoluidine + acetic acid + acetic anhydride, 50-60°C, stirring, followed by heating to 60-100°C Forms acetylated intermediate; zinc powder can be added as catalyst
2 Nitration Sulfuric acid + nitric acid, temperature below 20°C, stirring Introduces nitro group selectively
3 Deacetylation Hydrochloric acid (30%) in water, reflux Removes acetyl protecting group
4 Deamination Sodium nitrite in sulfuric acid at 10°C, followed by treatment with phosphoric acid and ortho phosphorous acid Converts amino group to diazonium salt, then to phenol or other intermediates
5 Reduction Iron powder + glacial acetic acid, reflux Reduces nitro group to amine, yielding 3-bromo-5-(trifluoromethyl)aniline

This method yields the key aniline intermediate with high purity and is scalable for industrial applications.

Synthesis of 3-Bromo-5-(trifluoromethyl)benzylamine

The benzylamine derivative, 3-bromo-5-(trifluoromethyl)benzylamine , can be prepared by reduction of the corresponding benzyl nitrile or by selective functional group transformations on the aromatic ring. PubChem lists this compound with molecular formula C8H7BrF3N and molecular weight 254.05 g/mol.

N-Alkylation to Form Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-

The final target compound involves N,N-disubstitution of the amine nitrogen with one substituent being the 3-bromo-5-(trifluoromethyl)phenyl group and the other being a phenylmethyl (benzyl) group.

A common synthetic approach is via reductive amination or N-alkylation of the primary amine with benzyl halides or benzaldehyde derivatives under reducing conditions.

An example analogous to this is the preparation of bis(trifluoromethyl)benzylamine derivatives reported by Ambeed (CAS 85068-29-7), where benzylamine derivatives are reacted with amine-containing substrates in the presence of titanium (IV) isopropoxide and sodium borohydride as reducing agent in diglyme solvent at room temperature for extended periods (e.g., 22 hours), followed by workup and purification:

Step Reagents/Conditions Yield Notes
1 3,5-Bis(trifluoromethyl)benzylamine + amine substrate + Ti(OiPr)4 in diglyme, stirred 22 h at RT 61% Reductive amination forming N-substituted amine
2 Sodium borohydride added, stirred 6 h at RT Reduces imine intermediate to secondary amine
3 Workup with aqueous NaOH, extraction with ethyl acetate, drying, concentration, silica gel chromatography Purification step

Though this example uses bis(trifluoromethyl)benzylamine, the methodology is adaptable to 3-bromo-5-(trifluoromethyl)benzylamine and phenylmethyl amine substrates to yield the target compound.

Alternative Synthetic Routes

Other potential synthetic routes include:

  • Nucleophilic substitution: Reaction of 3-bromo-5-(trifluoromethyl)benzylamine with benzyl halides under basic conditions to form the N,N-disubstituted amine.
  • Reductive amination: Condensation of 3-bromo-5-(trifluoromethyl)benzaldehyde with benzylamine followed by reduction.
  • Amide formation and reduction: Formation of amide intermediates followed by reduction to amines.

These methods require careful control of reaction conditions to avoid over-alkylation or side reactions.

Summary Table of Preparation Methods

Step Intermediate/Product Method/Reaction Type Key Reagents/Conditions Yield/Notes
1 3-Bromo-5-(trifluoromethyl)aniline Acetylation, nitration, deacetylation, deamination, reduction Acetic acid, acetic anhydride, sulfuric acid, nitric acid, sodium nitrite, iron powder High purity, scalable
2 3-Bromo-5-(trifluoromethyl)benzylamine Reduction of nitriles or functional group transformation Various reducing agents (e.g., LiAlH4) Reported in PubChem
3 Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)- Reductive amination or N-alkylation Titanium isopropoxide, sodium borohydride, benzyl substrates, diglyme solvent Moderate to good yields (~60%)

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like NaOH, NH3 in solvents like ethanol or water.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted aromatic amines or phenols.

Scientific Research Applications

Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Functional Implications

  • The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals .
  • The bromo substituent at position 3 may influence electrophilic substitution reactivity and steric interactions .

Applications may include use as intermediates in agrochemicals or pharmaceuticals, given the prevalence of similar structures in pesticides (e.g., Flumetralin, Flutolanil) .

Comparison with Structural Analogs

Structural and Functional Differences

Compound Name (CAS RN) Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound N-[3-Br-5-CF₃-phenyl]-N-benzyl ~385–400 (estimated) Potential agrochemical intermediate
Dibenzylamine (CAS 103-49-1) N-Benzyl (no halogen/CF₃) 197.28 Solvent, organic synthesis intermediate
1-(3-Br-5-Cl-2-MeO-phenyl)-N-Me-methanamine (CAS 1082945-36-5) 3-Br, 5-Cl, 2-MeO; N-Me 280.55 Halogenated intermediate for drug synthesis
1-(3-F-5-CF₃-phenyl)-N-Me-methanamine (CAS 1093079-61-8) 3-F, 5-CF₃; N-Me 207.17 Fluorinated building block for medicinal chemistry
2-Br-N,N-diethyl-5-CF₃-benzenemethanamine (CAS 1414870-66-8) 2-Br, 5-CF₃; N,N-diethyl 310.15 High boiling point (273.7°C), pKa 9.10
Flumetralin (CAS 62924-70-3) 2-Cl, 4-CF₃, 2,6-dinitro; N-ethyl 392.17 Pesticide (plant growth regulator)
N-[3-Br-5-CF₃-phenyl]-N-Me-methanesulfonamide (CAS 1198181-34-8) Sulfonamide group; 3-Br, 5-CF₃; N-Me 332.14 Sulfonamide-based bioactive compound

Key Observations

Substituent Position and Reactivity Bromine at position 3 (target compound) vs. position 2 (CAS 1414870-66-8) alters steric hindrance and electronic effects. Para-substituted CF₃ groups enhance stability compared to ortho-substituted analogs . N-Benzyl vs. N-alkyl groups (e.g., N-methyl, N-ethyl) influence solubility and metabolic pathways.

Functional Group Variations

  • Sulfonamide derivatives (CAS 1198181-34-8) exhibit distinct hydrogen-bonding capabilities compared to amines, affecting receptor binding .
  • Nitro groups in Flumetralin enhance electrophilicity, making it reactive in pesticidal applications .

Physicochemical Properties The trifluoromethyl group reduces basicity (lower pKa) compared to non-fluorinated analogs (e.g., Dibenzylamine, pKa ~10 vs. target compound estimated pKa ~8–9) . Higher molecular weight correlates with increased boiling points (e.g., Dibenzylamine: 300°C; CAS 1414870-66-8: 273.7°C) .

Applications

  • Halogenated derivatives (Br, Cl, F) are prevalent in agrochemicals (e.g., Flumetralin, Flutolanil) due to their stability and bioactivity .
  • Sulfonamides (CAS 1198181-34-8) are common in pharmaceuticals, targeting enzymes like carbonic anhydrase .

Research Findings and Trends

  • Electron-Withdrawing Effects : The CF₃ group in the target compound enhances resistance to oxidative degradation, a critical feature in pesticide design .
  • Synthetic Challenges : Bromine introduction at specific positions often requires regioselective bromination protocols, as seen in related compounds .
  • Safety Considerations : Brominated and fluorinated compounds may require specialized handling (e.g., UN 3077 for hazardous materials) .

Biological Activity

Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-, is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and metabolic disorders. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C18H16BrF3N
  • Molecular Weight : 392.23 g/mol

Biological Activity Overview

Research indicates that derivatives of benzenemethanamine compounds exhibit a range of biological activities, particularly as inhibitors of cholinesterases, which are enzymes involved in neurotransmission. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is significant for developing treatments for dementia and other cognitive disorders.

  • Cholinesterase Inhibition :
    • Compounds similar to benzenemethanamine have shown moderate to high inhibition of AChE and BuChE. For instance, analogues with trifluoromethyl groups have been reported to enhance activity against these enzymes significantly. In vitro studies revealed IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE inhibition .
  • Selectivity Modulation :
    • The substitution pattern on the aromatic rings allows for modulation of selectivity between AChE and BuChE, which can be crucial for minimizing side effects while maximizing therapeutic efficacy .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of benzenemethanamine aimed at improving their potency against AChE and BuChE. The most promising compounds were identified as N-alkyl carbamates with specific structural modifications that enhanced lipophilicity and CNS drug-like properties .

CompoundAChE IC50 (μmol/L)BuChE IC50 (μmol/L)
Hit Compound196.6196.2
Best Derivative18.29.2

Case Study 2: Metabolic Implications

Research has shown that compounds with similar structures may also influence metabolic pathways, potentially affecting lipid metabolism disorders and diabetes management by modulating PPAR activity . This highlights the dual role such compounds may play in treating neurodegenerative diseases while also addressing metabolic issues.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-, and how do reaction conditions affect yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, brominated intermediates (e.g., 3-bromo-5-(trifluoromethyl)aniline) can undergo alkylation with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Critical Considerations :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying.
  • Steric effects : The trifluoromethyl and bromo groups hinder reactivity, necessitating longer reaction times .
  • Yield optimization : Column chromatography (hexane:ethyl acetate gradients) is essential for purity >90% .

Q. What spectroscopic techniques are recommended for structural characterization, and how are conflicting data resolved?

  • Primary Tools :

  • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., para-substituted aryl protons) and fluorine splitting from the CF₃ group .
  • LC-MS (ESI) : Confirm molecular weight ([M+H]⁺ for C₁₅H₁₂BrF₃N) and detect impurities (e.g., brominated byproducts) .
    • Data Contradictions : Discrepancies in aromatic proton shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic processes. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

Advanced Research Questions

Q. How does the electronic nature of the 3-bromo-5-(trifluoromethyl)phenyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing CF₃ and Br groups deactivate the aryl ring, reducing electrophilicity. However, bromine serves as a leaving group in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 100°C) .
  • Experimental Design :

  • Compare coupling efficiency with/without microwave assistance.
  • Monitor byproducts (e.g., dehalogenation) via GC-MS .

Q. What computational methods predict the compound’s binding affinity to biomolecular targets (e.g., enzymes or receptors)?

  • Approach :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Docking (AutoDock Vina) : Simulate interactions with Keap1 or cytochrome P450 active sites using crystal structures (PDB: 1X2R) .
    • Validation : Cross-reference docking scores with experimental IC₅₀ values from fluorescence polarization assays .

Q. How can regioselective functionalization of the benzylamine moiety be achieved without compromising the aryl bromide?

  • Strategy :

  • Protecting groups : Use Boc (tert-butyloxycarbonyl) to shield the amine during further substitutions .
  • Metal-free conditions : Employ hypervalent iodine reagents (e.g., PhI(OAc)₂) for selective C–H amination .
    • Analytical Confirmation : Track regioselectivity via ¹⁹F NMR (trifluoromethyl group as an internal reporter) .

Contradiction Analysis

  • Conflicting Reactivity Reports : Some studies report incomplete substitution due to steric hindrance from the CF₃ group , while others achieve full conversion using microwave irradiation . Resolve by optimizing temperature and catalyst loading.
  • Divergent Biological Activity : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH affecting protonation of the amine). Standardize protocols using TRIS buffer (pH 7.4) .

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